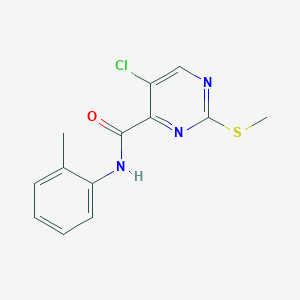

5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

This pyrimidine derivative features a chloro substituent at position 5, a methylsulfanyl group at position 2, and a 2-methylphenyl carboxamide at position 2. Its molecular formula is C₁₄H₁₃ClN₃OS, with a molecular weight of 313.8 g/mol.

Properties

Molecular Formula |

C13H12ClN3OS |

|---|---|

Molecular Weight |

293.77 g/mol |

IUPAC Name |

5-chloro-N-(2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C13H12ClN3OS/c1-8-5-3-4-6-10(8)16-12(18)11-9(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |

InChI Key |

JHTFASHTBZXNMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |

solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Substitution with 2-Methylphenyl Group: The N-substitution with the 2-methylphenyl group can be carried out using an appropriate amine derivative.

Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced using methylthiolating agents like methyl iodide (CH3I) in the presence of a base.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amide-forming reagent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to various reduced derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Differences and Properties

*Estimated based on molecular formulas.

Biological Activity

5-Chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is structurally characterized by the presence of a chloro group, a methylsulfanyl moiety, and an aromatic phenyl ring, contributing to its potential therapeutic applications.

The molecular formula of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is with a molecular weight of approximately 273.75 g/mol. The compound is known for its stability and solubility in organic solvents, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃OS |

| Molecular Weight | 273.75 g/mol |

| IUPAC Name | 5-Chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |

| CAS Number | 902243-56-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compound 16 from a related study exhibited IC50 values of against MCF-7 cells, indicating strong anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study testing against several bacterial strains including E. coli and S. aureus, it showed promising results with minimum inhibitory concentrations (MIC) below . This suggests its potential utility in treating bacterial infections.

Anti-Alzheimer's Activity

Research into the neuroprotective effects of pyrimidine derivatives has indicated that compounds similar to 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A related compound demonstrated an AChE inhibition rate of , suggesting that this class of compounds may contribute to neuroprotective strategies .

The biological activity of 5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloro and methylsulfanyl groups enhance the lipophilicity and binding affinity of the compound to these targets, facilitating its therapeutic effects.

Case Studies

- Anticancer Study : In a comparative analysis, pyrimidine derivatives were screened for cytotoxicity against various cancer cell lines. The results indicated that compounds with electron-rich substituents exhibited superior activity compared to standard chemotherapeutics .

- Antimicrobial Evaluation : A series of pyrimidine derivatives were synthesized and tested against multiple microbial strains. The findings revealed that certain substitutions led to enhanced antimicrobial efficacy, positioning these compounds as potential candidates for drug development in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.